Cas no 1504030-31-2 (methyl 4-amino-3-cyclobutylbutanoate)

Methyl 4-amino-3-cyclobutylbutanoate is a specialized organic compound featuring both an ester and an amine functional group, along with a cyclobutyl moiety. This structure makes it a versatile intermediate in pharmaceutical and fine chemical synthesis, particularly for applications requiring cyclobutane-based scaffolds. The presence of the amino and ester groups allows for further functionalization, enabling its use in the development of bioactive molecules or chiral building blocks. Its cyclobutyl ring contributes to conformational rigidity, which can be advantageous in drug design for enhancing binding affinity or metabolic stability. The compound is typically handled under controlled conditions due to its reactive functional groups.
methyl 4-amino-3-cyclobutylbutanoate structure
1504030-31-2 structure
Product Name:methyl 4-amino-3-cyclobutylbutanoate
CAS No:1504030-31-2
MF:C9H17NO2
MW:171.23678278923
CID:5833395
PubChem ID:80487106
Update Time:2025-05-28

methyl 4-amino-3-cyclobutylbutanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-amino-3-cyclobutylbutanoate
    • AKOS019050987
    • 1504030-31-2
    • EN300-1069549
    • Inchi: 1S/C9H17NO2/c1-12-9(11)5-8(6-10)7-3-2-4-7/h7-8H,2-6,10H2,1H3
    • InChI Key: WISGQKYKLLNENN-UHFFFAOYSA-N
    • SMILES: O(C)C(CC(CN)C1CCC1)=O

Computed Properties

  • Exact Mass: 171.125928785g/mol
  • Monoisotopic Mass: 171.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 52.3Ų

methyl 4-amino-3-cyclobutylbutanoate Pricemore >>

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Additional information on methyl 4-amino-3-cyclobutylbutanoate

Exploring the Properties and Applications of Methyl 4-Amino-3-Cyclobutylbutanoate (CAS No. 1504030-31-2)

In the realm of fine chemicals and pharmaceutical intermediates, methyl 4-amino-3-cyclobutylbutanoate (CAS No. 1504030-31-2) has garnered significant attention due to its unique structural features and versatile applications. This compound, characterized by its cyclobutyl moiety and ester-functionalized backbone, serves as a critical building block in synthetic organic chemistry. Researchers and industries are increasingly exploring its potential in drug discovery, agrochemical formulations, and specialty materials, aligning with the growing demand for high-value intermediates in sustainable chemistry.

The molecular structure of methyl 4-amino-3-cyclobutylbutanoate combines a cyclobutane ring with an amino-ester group, offering steric constraints and electronic properties that are valuable in modulating biological activity. Its CAS registry number, 1504030-31-2, ensures precise identification in regulatory and commercial contexts. Recent studies highlight its role in synthesizing peptide mimetics and small-molecule inhibitors, addressing trending topics like targeted cancer therapies and enzyme modulation. The compound's lipophilicity and conformational rigidity make it a candidate for optimizing drug bioavailability—a hot topic in AI-driven drug design platforms.

From an industrial perspective, the synthesis of methyl 4-amino-3-cyclobutylbutanoate often involves catalytic hydrogenation or enantioselective methods, reflecting the shift toward green chemistry and atom economy. These methods align with global sustainability goals, a recurring theme in ESG-focused research. Analytical techniques such as HPLC and NMR are employed to validate purity, a critical factor given its applications in GMP-compliant pharmaceutical production. Users frequently search for "CAS 1504030-31-2 supplier" or "methyl 4-amino-3-cyclobutylbutanoate synthesis," underscoring its commercial relevance.

Beyond pharmaceuticals, this compound finds utility in flavor and fragrance industries, where its ester group contributes to volatile profiles. Its stability under physiological conditions also makes it a candidate for prodrug development, a niche yet rapidly growing field. As machine learning accelerates molecular property prediction, compounds like methyl 4-amino-3-cyclobutylbutanoate benefit from virtual screening pipelines, reducing R&D timelines. This intersection of chemistry and technology resonates with queries like "AI in chemical synthesis" and "bioactive intermediates 2024."

Quality control and regulatory compliance are paramount for CAS 1504030-31-2. Reputable suppliers provide COAs (Certificates of Analysis) and MSDS documentation, addressing end-user concerns about traceability and safety—frequently searched terms include "methyl 4-amino-3-cyclobutylbutanoate safety data." Storage recommendations typically emphasize inert atmospheres and low temperatures to preserve the compound's integrity, a detail critical for long-term stability studies.

In conclusion, methyl 4-amino-3-cyclobutylbutanoate exemplifies the synergy between structural innovation and functional adaptability. Its applications span drug discovery, material science, and beyond, driven by advancements in catalysis and computational chemistry. As industries prioritize sustainable and efficient synthetic routes, this compound is poised to remain a focal point in both academic and industrial research landscapes.

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